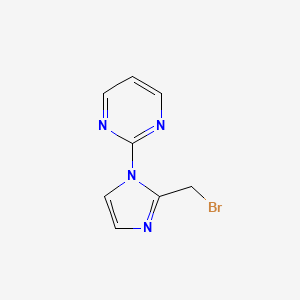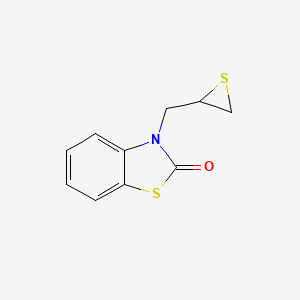
3-(Thiiran-2-ylmethyl)-1,3-benzothiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thiiran-2-ylmethyl)-1,3-benzothiazol-2-one is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiiran-2-ylmethyl)-1,3-benzothiazol-2-one typically involves the reaction of 2-chloromethylthiirane with 2-mercaptobenzothiazole under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the thiolate anion, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Thiiran-2-ylmethyl)-1,3-benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: The thiirane ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the thiirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiiranes and thietanes.
Applications De Recherche Scientifique
3-(Thiiran-2-ylmethyl)-1,3-benzothiazol-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Thiiran-2-ylmethyl)-1,3-benzothiazol-2-one involves the interaction of its sulfur and nitrogen atoms with various biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiiranes: Compounds containing a three-membered ring with one sulfur atom.
Thietanes: Compounds containing a four-membered ring with one sulfur atom.
Benzothiazoles: Compounds containing a benzene ring fused to a thiazole ring.
Uniqueness
3-(Thiiran-2-ylmethyl)-1,3-benzothiazol-2-one is unique due to the presence of both a thiirane ring and a benzothiazole moiety in its structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
89155-07-7 |
|---|---|
Formule moléculaire |
C10H9NOS2 |
Poids moléculaire |
223.3 g/mol |
Nom IUPAC |
3-(thiiran-2-ylmethyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C10H9NOS2/c12-10-11(5-7-6-13-7)8-3-1-2-4-9(8)14-10/h1-4,7H,5-6H2 |
Clé InChI |
DICUZNMOOWBTLR-UHFFFAOYSA-N |
SMILES canonique |
C1C(S1)CN2C3=CC=CC=C3SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


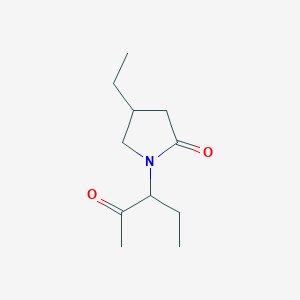
![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
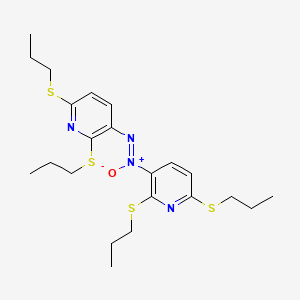
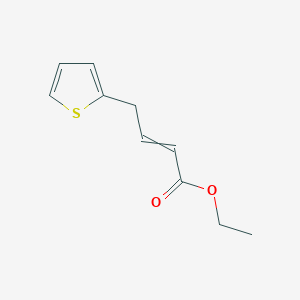
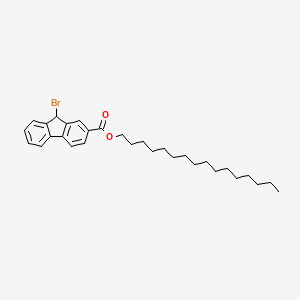
![(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B14172843.png)
![4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B14172855.png)
![2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol](/img/structure/B14172861.png)
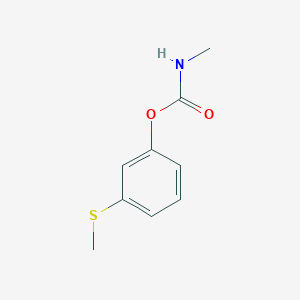
![Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane](/img/structure/B14172886.png)
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)


